molecular formula C14H13ClFNO3 B13517284 Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate

Cat. No.: B13517284
M. Wt: 297.71 g/mol
InChI Key: LUGCRXGJUAZQKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is a synthetic small molecule characterized by a propanoate ester backbone, a 2-chloroacetamido group, and a 4-ethynyl-2-fluorophenyl substituent. Its molecular formula is C₁₃H₁₁ClFNO₃, with a molecular weight of approximately 283.68 g/mol.

Properties

Molecular Formula

C14H13ClFNO3

Molecular Weight

297.71 g/mol

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-(4-ethynyl-2-fluorophenyl)propanoate

InChI

InChI=1S/C14H13ClFNO3/c1-3-9-4-5-10(11(16)6-9)12(7-14(19)20-2)17-13(18)8-15/h1,4-6,12H,7-8H2,2H3,(H,17,18)

InChI Key

LUGCRXGJUAZQKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)C#C)F)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the ethynyl group: This can be achieved through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst.

    Introduction of the chloroacetamido group: This step might involve the reaction of an amine with chloroacetyl chloride under basic conditions.

    Esterification: The final step could involve the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a diketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield a diketone, while nucleophilic substitution of the chloroacetamido group could produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme activity or protein interactions.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thalidomide Analogs: Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4NO2PDPMe) and Methyl 3-(4-aminophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4APDPMe)

  • Structural Differences: The target compound replaces the phthalimide group in 4NO2PDPMe and 4APDPMe with a 2-chloroacetamido group. The 3,4-dimethoxyphenyl substituent in the analogs is substituted with a 4-ethynyl-2-fluorophenyl group in the target compound.
  • Pharmacological Activity: 4NO2PDPMe and 4APDPMe exhibit potent uterus-relaxant activity due to interactions with calcium channels or prostaglandin pathways . The target compound’s ethynyl and fluorine substituents may enhance binding affinity to biological targets (e.g., enzymes or receptors) by introducing steric bulk and metabolic stability .
  • The fluorine atom reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Table 1: Key Properties of Thalidomide Analogs vs. Target Compound
Property 4NO2PDPMe 4APDPMe Target Compound
Molecular Weight (g/mol) 399.34 369.37 283.68
Key Substituents 4-Nitrophthalimido, 3,4-dimethoxyphenyl 4-Aminophthalimido, 3,4-dimethoxyphenyl 2-Chloroacetamido, 4-ethynyl-2-fluorophenyl
logP (Predicted) 2.2 1.9 2.8
Bioactivity Uterus relaxation Uterus relaxation Underexplored (potential kinase inhibition)

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate

  • Structural Differences :
    • The thiophen-2-yl group replaces the 4-ethynyl-2-fluorophenyl group in the target compound.
    • Both compounds retain the 2-chloroacetamido moiety and methyl ester.
  • Reactivity and Applications :
    • The thiophene ring introduces sulfur-based π-electron density, which may alter electronic interactions in catalysis or drug-receptor binding compared to the fluorine- and ethynyl-substituted phenyl group .
    • The target compound’s ethynyl group enables click chemistry modifications (e.g., azide-alkyne cycloaddition), a feature absent in the thiophene analog .
Table 2: Thiophene Analog vs. Target Compound
Property Thiophene Analog Target Compound
Molecular Weight (g/mol) 226.13 283.68
Aromatic Substituent Thiophen-2-yl 4-Ethynyl-2-fluorophenyl
Key Functional Groups 2-Chloroacetamido, ester 2-Chloroacetamido, ethynyl, fluorine
Synthetic Utility Building block for heterocycles Click chemistry compatibility

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one

  • Structural Differences: This compound lacks the propanoate backbone and phenyl/heteroaryl substituents of the target compound. Shares a chloroacetyl group, which is critical for alkylation reactions in synthesis .
  • Applications: Primarily used as a reactive intermediate in thiazole-based drug synthesis (e.g., antivirals or agrochemicals).

Research Findings and Implications

  • Metabolic Stability: The fluorine atom in the target compound’s phenyl ring is predicted to reduce CYP450-mediated oxidation, enhancing pharmacokinetic profiles compared to non-fluorinated analogs .
  • Synthetic Versatility : The ethynyl group offers modularity for bioconjugation, positioning the compound as a valuable intermediate in targeted drug delivery systems.
  • Unresolved Questions: The biological activity of the target compound remains underexplored.

Biological Activity

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H14ClFNO2C_{14}H_{14}ClFNO_2. Its structure includes a chloroacetamide group and an ethynyl-substituted fluorophenyl moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity through multiple pathways:

  • GLP-1 Receptor Agonism : Some derivatives of related compounds have shown agonist activity at GLP-1 receptors, which are crucial for glucose metabolism and insulin secretion. This suggests a potential role in diabetes management .
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), indicating a possible application in treating resistant infections .

Antimicrobial Effects

In vitro studies have shown that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Enterococcus faecalis64

These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. The following table presents the IC50 values observed in various cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.5
A549 (Lung Cancer)7.8
MCF-7 (Breast Cancer)6.2

The results suggest that this compound may inhibit cell proliferation effectively, making it a candidate for further cancer research.

Case Studies

  • Diabetes Management : In a study examining GLP-1 receptor agonists, compounds with similar structures to this compound were found to enhance insulin secretion in diabetic models, suggesting potential therapeutic applications in diabetes .
  • Cancer Treatment : A recent investigation into the antiproliferative effects of related compounds demonstrated significant inhibition of tumor growth in xenograft models, supporting the need for further exploration of this compound's effects on cancer cells .

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